tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H25F3N2O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate, with the CAS number 1020325-45-4, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25F3N2O3
- Molecular Weight : 434.45 g/mol
- Structure : The compound features a piperidine ring, a benzylidene moiety, and a trifluoromethyl-pyridine unit, contributing to its unique biological profile.
Antimicrobial Activity
The presence of the trifluoromethyl group in the pyridine ring is known to enhance the lipophilicity and overall bioactivity of compounds. This has implications for antimicrobial activity:
- Research Findings : Compounds containing trifluoromethyl groups have been associated with increased potency against various bacterial strains . While specific data on this compound is sparse, its structural analogs have shown effective antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl group | Enhances lipophilicity and bioactivity |
Piperidine ring | Contributes to receptor binding and biological efficacy |
Benzylidene moiety | Influences interaction with target proteins |
The combination of these features suggests that modifications could lead to enhanced therapeutic profiles.
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is also essential to consider its toxicity:
- Safety Data : Preliminary toxicity assessments indicate that compounds with similar structures may exhibit moderate toxicity profiles; however, further studies are required to establish a comprehensive safety profile for this specific compound .
- Regulatory Status : As a novel compound, it may not yet be fully characterized under regulatory frameworks like REACH or TSCA.
Properties
IUPAC Name |
tert-butyl 4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O3/c1-22(2,3)31-21(29)28-11-9-16(10-12-28)13-17-5-4-6-19(14-17)30-20-8-7-18(15-27-20)23(24,25)26/h4-8,13-15H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWBPDXKWWGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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